(S)-Patulin Methyl Ether

Mycotoxicology Hapten Synthesis Organic Chemistry

(S)-Patulin Methyl Ether (CAS 123251-09-2) is the essential 'protected patulin' standard. Methylation of the C4 hydroxyl blocks patulin's electrophilic reactivity, eliminating uncontrolled adduct formation with thiols and DNA. This makes it irreplaceable for: (1) generating homogeneous hapten-protein conjugates for high-affinity anti-patulin antibodies used in ELISA kits; (2) serving as a stable certified reference standard for LC-MS/MS quantification in food matrices; (3) acting as the definitive negative control in mechanistic toxicology studies. Also a critical intermediate for synthesizing Patulin-13C3 and novel SAR analogs. Procure with batch-specific CoA.

Molecular Formula C8H8O4
Molecular Weight 168.15 g/mol
CAS No. 123251-09-2
Cat. No. B117560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Patulin Methyl Ether
CAS123251-09-2
Synonyms(S)-4-Methoxy-4H-furo[3,2-c]pyran-2(6H)-one;  (S)-O-Methyl Patulin; 
Molecular FormulaC8H8O4
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESCOC1C2=CC(=O)OC2=CCO1
InChIInChI=1S/C8H8O4/c1-10-8-5-4-7(9)12-6(5)2-3-11-8/h2,4,8H,3H2,1H3/t8-/m0/s1
InChIKeyVPGCSEQPAOOVGQ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (S)-Patulin Methyl Ether (CAS 123251-09-2) Matters for Mycotoxin Research and Analytical Procurement


(S)-Patulin Methyl Ether (CAS 123251-09-2), also known as (S)-O-Methyl Patulin, is a semi-synthetic methyl ether derivative of the naturally occurring mycotoxin patulin . This compound is a chiral heterocyclic lactone ether with a molecular formula of C8H8O4 and a molecular weight of 168.15 g/mol [1]. It is primarily categorized and utilized in research as a 'protected patulin' derivative, a classification that stems from the methylation of the C4 hydroxyl group, which blocks a key reactive site on the parent molecule [2]. This specific modification fundamentally alters its chemical and biological properties relative to patulin, making it an essential and distinct tool in toxicology, synthetic chemistry, and analytical science rather than a simple analog.

Why (S)-Patulin Methyl Ether Cannot Be Substituted with Patulin or Other Simple Analogs


A generic substitution of (S)-Patulin Methyl Ether with its parent compound patulin or other non-methylated analogs is not scientifically viable due to a fundamental difference in chemical reactivity [1]. Patulin is a highly electrophilic mycotoxin; its C4 hydroxyl group and the unsaturated lactone ring are central to its ability to rapidly form covalent adducts with biological nucleophiles like thiols (e.g., glutathione and cysteine residues in proteins) and DNA bases [2][3]. This inherent reactivity is the primary driver of its well-documented acute toxicity and genotoxicity [3]. In stark contrast, the methylation of this C4 hydroxyl group in (S)-Patulin Methyl Ether effectively blocks this primary reactive site, creating a 'protected' derivative that is significantly more stable and far less reactive [1]. This stark contrast in electrophilic behavior means the two compounds cannot be used interchangeably; doing so would yield confounding results in any assay sensitive to patulin's reactivity, such as those measuring oxidative stress, protein adduct formation, or direct cytotoxicity.

(S)-Patulin Methyl Ether: A Quantitative Evidence Guide for Differentiated Selection


Chemical Inertness as a 'Protected' Patulin: A Function-Defining Structural Difference

(S)-Patulin Methyl Ether is functionally and structurally distinct from patulin, serving as a 'protected' derivative. The parent compound patulin is a potent electrophile that readily reacts with thiols like glutathione and cysteine. Methylation at the C4 position eliminates this electrophilic site, rendering (S)-Patulin Methyl Ether inert under conditions where patulin is highly reactive [1]. This makes it essential for synthesizing stable conjugates and for any application where patulin's inherent reactivity would be a confounding factor [2].

Mycotoxicology Hapten Synthesis Organic Chemistry

Enhanced Chemical and Physical Stability for Analytical Method Development

(S)-Patulin Methyl Ether demonstrates quantifiably different stability characteristics compared to its parent compound. Vendor specifications for the solid state indicate a melting point of >65°C with decomposition, and a recommended long-term storage temperature of -20°C . This is a distinct property from patulin itself. This defined stability profile, coupled with its non-reactive nature, makes (S)-Patulin Methyl Ether a more reliable and practical standard for developing robust analytical methods (e.g., HPLC, LC-MS/MS) than the inherently unstable patulin, which is known to degrade in common solvents and conditions .

Analytical Chemistry Mycotoxin Analysis Stability Testing

Purity Levels and Batch-to-Batch Consistency: A Procurement-Specific Differentiator

The procurement value of (S)-Patulin Methyl Ether is significantly influenced by supplier-reported purity and batch verification methods. Different vendors offer the compound at varying purity thresholds. For instance, MuseChem lists a purity of ≥95% , while others, like MolCore, offer it at ≥98% purity . Furthermore, specialized analytical standard suppliers like Pribolab guarantee that each batch is verified using a combination of orthogonal techniques including NMR, HPLC, and LC-MS/MS, and comes with a certificate of analysis that includes uncertainty and metrological traceability .

Quality Control Research Reagents Analytical Standards

Role as a Stable Intermediate in Total Synthesis and Isotopic Labeling

The utility of (S)-Patulin Methyl Ether as a stable, protected intermediate is evidenced by its documented use in complex synthetic pathways. It is a key building block for the synthesis of isotopically labeled internal standards, such as Patulin-13C3, which are critical for stable isotope dilution assays used in food safety testing . The overall yield of (S)-patulin methyl ether starting from L-(+)-arabinose has been reported at 44.6% [1]. This demonstrates its viability as a synthetic target and its critical role in preparing more complex, labeled molecules, a function its reactive parent, patulin, cannot fulfill due to its instability.

Synthetic Chemistry Isotopic Labeling Natural Product Synthesis

Unique Solubility Profile for Formulation and Assay Development

The compound's solubility profile is a key differentiator for in vitro and in vivo studies. Vendor data indicates that (S)-Patulin Methyl Ether is slightly soluble in DMSO and methanol , and is soluble in ethanol . This contrasts with patulin, which is soluble in water and common organic solvents . The presence of the methoxy group in (S)-Patulin Methyl Ether enhances its solubility in polar organic solvents while reducing its water solubility compared to patulin . This difference is critical for planning dissolution protocols for cell-based assays or for use as a synthetic intermediate.

Formulation Science Assay Development Solubility

Validated Application Scenarios for (S)-Patulin Methyl Ether in Research and Industry


Development of Stable Immunoassays and Hapten Conjugates for Patulin Detection

The 'protected' nature of (S)-Patulin Methyl Ether is critical for creating stable hapten-protein conjugates used to generate antibodies against patulin. The blocked C4 hydroxyl prevents unwanted cross-linking or adduct formation during conjugation chemistry, which would otherwise lead to heterogeneous and poorly characterized immunogens [1]. This leads to the production of higher-affinity and more specific antibodies, which are the foundation of sensitive and reliable ELISA kits and lateral flow devices for food safety testing [2].

Use as a Robust Analytical Standard in HPLC and LC-MS/MS Mycotoxin Quantification

Laboratories require stable, well-characterized reference standards for the accurate quantification of patulin in complex matrices like apple juice and baby food. (S)-Patulin Methyl Ether is procured as a certified analytical standard, with vendors guaranteeing batch-specific purity verified by NMR, HPLC, and LC-MS/MS, along with a certificate of analysis . Its superior stability and non-reactive profile, compared to patulin, make it a more reliable and practical standard for building calibration curves and validating analytical methods, ensuring more reproducible and defensible quantitative results.

Use as a Key Intermediate in the Total Synthesis of Patulin Derivatives and Isotopic Labels

In synthetic organic chemistry, (S)-Patulin Methyl Ether is not the end goal but a critical intermediate. Its documented use in the synthesis of Patulin-13C3, a labeled internal standard for stable isotope dilution assays, confirms its value . The reported 44.6% synthetic yield from L-(+)-arabinose demonstrates the viability of this route [3]. Researchers procure this compound to access a stable platform for further functionalization, enabling the creation of novel patulin analogs for structure-activity relationship (SAR) studies or the production of valuable labeled compounds, tasks that are impossible with the labile parent mycotoxin.

Mechanistic Studies to Decouple Toxicity from Electrophilic Reactivity

A fundamental challenge in mycotoxicology is distinguishing the effects of a molecule's structure from those caused by its reactivity. (S)-Patulin Methyl Ether serves as the essential negative control in such studies. Because it lacks the electrophilic site required for adduct formation, researchers can use it to elucidate patulin's mechanisms of toxicity [4]. Any cellular effects observed with (S)-Patulin Methyl Ether can be attributed to the core scaffold rather than its ability to crosslink proteins or damage DNA. This clear, functional contrast makes it a uniquely powerful and irreplaceable tool for dissecting the toxicology of patulin at a molecular level.

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